molecular formula C5H10ClNO B11923214 2-Oxa-6-azaspiro[3.3]heptane hydrochloride CAS No. 1420294-84-3

2-Oxa-6-azaspiro[3.3]heptane hydrochloride

Cat. No.: B11923214
CAS No.: 1420294-84-3
M. Wt: 135.59 g/mol
InChI Key: ZVIPDKHAYDFLBK-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.3]heptane hydrochloride is a bicyclic spiro compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a spirocyclic framework containing both an oxygen and a nitrogen atom. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it a valuable building block for the synthesis of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method starts with tribromo-pentaerythritol, which undergoes a cyclization reaction under basic conditions with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through a deprotection step involving sonication with magnesium turnings in methanol. The resulting intermediate is treated with hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of acetic acid instead of hydrochloric acid has been reported to improve the stability and solubility of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

2-Oxa-6-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, it has been shown to inhibit the activity of epidermal growth factor receptor kinase, which is involved in cancer cell proliferation .

Comparison with Similar Compounds

2-Oxa-6-azaspiro[3.3]heptane hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its balanced combination of stability, solubility, and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

1420294-84-3

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

2-oxa-6-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C5H9NO.ClH/c1-5(2-6-1)3-7-4-5;/h6H,1-4H2;1H

InChI Key

ZVIPDKHAYDFLBK-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)COC2.Cl

Origin of Product

United States

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